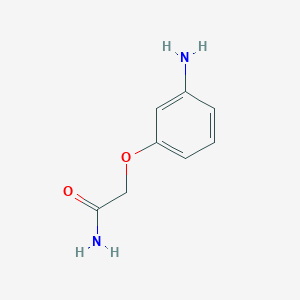

2-(3-Aminophenoxy)acetamide

描述

准备方法

The synthesis of 2-(3-Aminophenoxy)acetamide typically involves the reaction of 3-aminophenol with chloroacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods .

化学反应分析

Nucleophilic Reactions Involving the Amine Group

The primary aromatic amine group (-NH₂) participates in nucleophilic reactions, primarily acylation and alkylation.

Acylation with Acid Chlorides

The amine group reacts with acyl chlorides to form substituted amides. For example:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetyl chloride, DCM, Et₃N | 2-(3-Acetamidophenoxy)acetamide | 78% | |

| Benzoyl chloride, THF, NaHCO₃ | 2-(3-Benzamidophenoxy)acetamide | 65% |

Mechanism : The reaction follows a nucleophilic acyl substitution pathway, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by deprotonation .

Oxidation of the Amine Group

The aromatic amine is susceptible to oxidation, forming nitro or nitroso derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂, AcOH | 50°C, 4h | 2-(3-Nitrosophenoxy)acetamide | |

| KMnO₄, H₂SO₄ | 80°C, 6h | 2-(3-Nitrophenoxy)acetamide |

Reduction of the Acetamide Group

The acetamide moiety can be reduced to a primary amine using strong reducing agents:

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄, THF | Reflux, 3h | 2-(3-Aminophenoxy)ethylamine | |

| NaBH₄/I₂ | RT, 12h | Partial reduction to alcohol |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at the ortho/para positions relative to the amine group:

Halogenation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂, FeBr₃ | DCM, 0°C | 2-(3-Amino-4-bromophenoxy)acetamide | 62% |

| Cl₂, AlCl₃ | RT, 2h | 2-(3-Amino-5-chlorophenoxy)acetamide | 58% |

Nitration

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 1h | 2-(3-Amino-4-nitrophenoxy)acetamide | 45% |

Directing Effects : The amine group strongly activates the ring, favoring para-substitution .

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux | 2-(3-Aminophenoxy)acetic acid | 89% | |

| NaOH (aq), 70°C | Sodium 2-(3-aminophenoxy)acetate | 92% |

Mechanism : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-catalyzed hydrolysis involves direct nucleophilic attack by OH⁻ .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Aryl boronic acid | 2-(3-(Biphenyl)phenoxy)acetamide | 70% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Amine | 2-(3-(Dialkylamino)phenoxy)acetamide | 65% |

Photochemical Reactions

Under UV light, the amine group undergoes photochemical transformations:

| Conditions | Product | Reference |

|---|---|---|

| UV (254 nm), O₂ | 2-(3-Nitrophenoxy)acetamide (via singlet oxygen) |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Process | Major Products |

|---|---|---|

| 150–200°C | Loss of NH₃ | 2-(3-Hydroxyphenoxy)acetamide |

| >250°C | Ring cleavage | CO₂, NH₃, phenolic fragments |

Key Research Findings

-

Chemoselectivity : The amine group reacts preferentially over the acetamide group in acylation reactions due to higher nucleophilicity .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling reactions .

-

Catalyst Recycling : Immobilized lipases (e.g., Novozym 435) enable efficient acetylation with >70% yield under mild conditions .

生物活性

2-(3-Aminophenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetamide functional group attached to a phenoxy moiety with an amino group. Its chemical structure can be represented as follows:

This structure suggests a potential for various biological interactions, particularly due to the presence of both hydrophilic and hydrophobic regions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing that it possesses inhibitory effects comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, the amino group may play a crucial role in binding to specific microbial targets, enhancing its antimicrobial efficacy .

Case Studies

- Antibacterial Efficacy : A recent study conducted in vitro tests on various bacterial strains, demonstrating that this compound significantly inhibited growth in both gram-positive and gram-negative bacteria. The study highlighted its potential as a broad-spectrum antimicrobial agent .

- Synergistic Effects : Another investigation explored the synergistic effects of combining this compound with other antibiotics. Results indicated enhanced activity against resistant strains when used in combination, suggesting potential applications in treating antibiotic-resistant infections.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the acetamide group have shown promising results in increasing potency and selectivity towards specific bacterial targets. For instance, analogs with halogen substitutions exhibited improved antimicrobial properties, indicating that structural modifications can significantly impact biological activity .

科学研究应用

Medicinal Chemistry

The acetamide functional group is prevalent in many pharmaceutical compounds due to its ability to enhance drug efficacy and bioavailability. Research indicates that derivatives of 2-(3-aminophenoxy)acetamide can be developed into therapeutic agents targeting various conditions:

- Analgesic and Anti-inflammatory Agents : Compounds containing the acetamide moiety have been studied for their analgesic properties. For instance, similar structures have been utilized in drugs like ibuprofen and nepafenac, which are effective in managing pain and inflammation .

- Antimicrobial Activity : Recent studies have shown that derivatives of this compound exhibit notable antimicrobial properties against various pathogens. For example, compounds synthesized from 2-amino-1,3-benzimidazoles demonstrated significant activity against fungi and bacteria .

- Glucokinase Activation : The compound has been explored as a glucokinase activator, which is beneficial for managing diabetes and related metabolic disorders. These derivatives help regulate blood sugar levels while minimizing hypoglycemic risks .

Enzyme Inhibition

Enzyme inhibition is another critical area where this compound shows promise:

- Urease Inhibition : Studies have demonstrated that acetamide-containing compounds can act as effective urease inhibitors. Urease plays a role in various pathological conditions, including kidney stones and gastric ulcers. For instance, some derivatives exhibited IC50 values indicating potent urease inhibitory activity .

- Targeting NMDA Receptors : Research into related compounds has shown that modifications to the acetamide structure can lead to selective potentiation of NMDA receptors, which are crucial for synaptic plasticity and memory function . This suggests potential applications in neuropharmacology.

Table 1: Summary of Biological Activities of this compound Derivatives

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-Aminophenoxy)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : A base-mediated nucleophilic substitution is typically employed. For example, 2-chloroacetamide can react with 3-aminophenol in acetonitrile using K₂CO₃ as a weak base. Stirring at room temperature for 24 hours under inert conditions improves yield, followed by solvent evaporation and filtration . Yield optimization requires precise stoichiometry (e.g., 1:1.5 molar ratio of chloroacetamide to phenol derivative) and monitoring via TLC. Post-synthesis purification via column chromatography enhances purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons, confirming the acetamide linkage (e.g., carbonyl resonance at ~170 ppm) and aromatic/amine protons .

- FTIR : Validates functional groups (N-H stretch at ~3300 cm⁻¹ for amine, C=O at ~1650 cm⁻¹) .

- Single-crystal XRD : Resolves 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding between amine and acetamide groups) .

Q. How can researchers distinguish between ortho-, meta-, and para-isomers of aminophenoxy acetamides?

- Methodological Answer :

- HRMS/MS : Differentiates isomers via exact mass and fragmentation patterns (e.g., meta-isomers show distinct [M+H]+ ions compared to ortho) .

- ¹H NMR Coupling : Meta-substitution results in distinct splitting patterns for aromatic protons (e.g., triplet vs. doublet in ortho) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock 4.2) evaluates binding affinity to target proteins (e.g., SARS-CoV-2 enzymes). Use energetically minimized 3D structures from XRD data for ligands and PDB-sourced enzyme structures. Analyze hydrogen bonding, hydrophobic interactions, and binding energies (< -6 kcal/mol suggests strong affinity) . Visualization tools like Discovery Studio map interaction sites .

Q. What strategies resolve structural misassignments in aminophenoxy acetamide synthesis?

- Methodological Answer : Misassignments (e.g., meta vs. ortho isomers) are addressed via:

- Comparative NMR : Contrast synthetic products with authentic reference standards .

- Isomer-Specific Derivatization : React with chiral auxiliaries or protecting groups (e.g., sulfation) to amplify spectral differences .

- Crystallographic Reanalysis : Re-examine XRD data for bond distances and angles inconsistent with proposed structures .

Q. How do reaction mechanisms differ when modifying the amino or acetamide groups in this compound?

- Methodological Answer :

- Amino Group : Participates in electrophilic substitution (e.g., nitration requires HNO₃/H₂SO₄ at 0–5°C) or reductive alkylation (NaBH₃CN, pH 4–6) .

- Acetamide Group : Undergoes hydrolysis (6M HCl, reflux) to carboxylic acid or reacts with Grignard reagents for chain elongation .

Q. What advanced analytical approaches quantify trace impurities in this compound?

- Methodological Answer :

- LC-HRMS/MS : Detects impurities at ppm levels using reverse-phase C18 columns and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) .

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs as internal standards for precise quantification .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields or spectral data?

- Methodological Answer :

- Reproduce Under Controlled Conditions : Standardize solvents, temperatures, and catalysts (e.g., K₂CO₃ vs. NaHCO₃) .

- Cross-Validate Spectra : Compare NMR/FTIR with published databases (e.g., NIST Chemistry WebBook) .

- Collaborative Inter-Laboratory Studies : Share samples for independent verification .

Q. Tables for Key Data

| Property | Technique | Typical Observations | Reference |

|---|---|---|---|

| Crystallographic Parameters | Single-crystal XRD | Space group P2₁/c, Z = 4, bond angle C-O-C = 120° | |

| Thermal Stability | TGA/DSC | Decomposition onset at 220°C | |

| LogP (Lipophilicity) | HPLC Retention Time | 2.1 (C18 column, pH 7.4) |

属性

IUPAC Name |

2-(3-aminophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTBTHVBFKRBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62877-06-9 | |

| Record name | 2-(3-aminophenoxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。